(2-Chloro-5-methylpyridin-3-yl)methanol
Overview
Description
“(2-Chloro-5-methylpyridin-3-yl)methanol” is a chemical compound with the empirical formula C7H8ClNO . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-methylpyridin-3-yl)methanol” can be represented by the SMILES stringCc1cnc(Cl)c(CO)c1
. The InChI key for this compound is ZKCWUUTWVUVPKI-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“(2-Chloro-5-methylpyridin-3-yl)methanol” is a solid . Its molecular weight is 157.60 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Application 1: Synthesis of 2-Methylpyridines
- Summary of the Application: (2-Chloro-5-methylpyridin-3-yl)methanol is used in the synthesis of 2-methylpyridines . These compounds are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Methods of Application or Experimental Procedures: The synthesis of 2-methylpyridines was achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The solvent was then simply collected and removed, yielding the products .
- Results or Outcomes: The method resulted in the production of eight 2-methylated pyridines . The reaction times were shorter, the procedure was safer, and waste was reduced compared to conventional batch reaction protocols .
Application 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Summary of the Application: (2-Chloro-5-methylpyridin-3-yl)methanol can be used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ . These compounds are potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application or Experimental Procedures: The new compounds were synthesized in three steps with high yields . The specific experimental procedures and technical details are not provided in the summary .
- Results or Outcomes: Among these novel compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Application 3: Commercial Availability
- Summary of the Application: (2-Chloro-5-methylpyridin-3-yl)methanol is commercially available and can be purchased from chemical suppliers . This suggests that it may be used in various scientific research applications, although specific applications are not listed .
- Methods of Application or Experimental Procedures: As a commercially available chemical, it can be used in a variety of experimental procedures depending on the specific research needs .
- Results or Outcomes: The outcomes would depend on the specific experiments conducted using this chemical .
Application 4: Synthesis of Halogenated TKIs
- Summary of the Application: (2-Chloro-5-methylpyridin-3-yl)methanol can be used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ . These compounds are potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application or Experimental Procedures: The new compounds were synthesized in three steps with high yields . The specific experimental procedures and technical details are not provided in the summary .
- Results or Outcomes: Among these novel compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Application 5: Commercial Availability
- Summary of the Application: (2-Chloro-5-methylpyridin-3-yl)methanol is commercially available and can be purchased from chemical suppliers . This suggests that it may be used in various scientific research applications, although specific applications are not listed .
- Methods of Application or Experimental Procedures: As a commercially available chemical, it can be used in a variety of experimental procedures depending on the specific research needs .
- Results or Outcomes: The outcomes would depend on the specific experiments conducted using this chemical .
Safety And Hazards
properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWUUTWVUVPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476605 | |
Record name | (2-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylpyridin-3-yl)methanol | |
CAS RN |
518314-64-2 | |
Record name | 2-Chloro-5-methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518314-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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